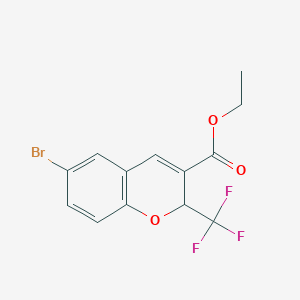

ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Overview

Description

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many biological processes.

Mode of Action

In suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Result of Action

Its potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves multi-step reactions. One common method includes the bromination of a suitable chromene precursor followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted chromenes.

Oxidation: Formation of chromene ketones or aldehydes.

Reduction: Formation of chromene alcohols or alkanes.

Biological Activity

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula and a CAS number of 1160474-50-9. The synthesis typically involves multi-step reactions, including bromination and esterification processes. A common method utilizes triethylamine as a base and dichloromethane as a solvent to facilitate reactions, leading to high-purity products through techniques like recrystallization and chromatography .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 50 mg/mL . The presence of the trifluoromethyl group is believed to enhance the biological activity by increasing lipophilicity and altering membrane permeability.

Antiproliferative Effects

Research has indicated that chromene derivatives, including this compound, may possess antiproliferative properties. In vitro studies have suggested that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies highlighted that modifications at the 6-position significantly influence the potency against cancer cell lines.

Case Studies

- Antibacterial Activity : A study evaluated several chromene derivatives, including this compound against E. coli. The results indicated that these compounds exhibited notable antibacterial activity, with some derivatives achieving significant zones of inhibition in agar diffusion assays .

- Anticancer Properties : Another investigation focused on the antiproliferative effects of chromene derivatives on various cancer cell lines. The study reported that certain modifications led to enhanced activity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .

Data Tables

| Biological Activity | Compound | MIC (mg/mL) | IC50 (µM) | Target |

|---|---|---|---|---|

| Antibacterial | This compound | 50 | - | E. coli |

| Antiproliferative | This compound | - | ~10 | Breast Cancer Cells |

Properties

IUPAC Name |

ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIRVZYXBZXZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.